molecular formula C14H11ClN2O B8472966 2-(4-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine

2-(4-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine

Cat. No. B8472966
M. Wt: 258.70 g/mol
InChI Key: JXEPWMJCZQETMR-UHFFFAOYSA-N
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Patent
US04847263

Procedure details

A mixture of 1.3 g (10.5 mmol) of 5-methoxy-2-pyridinamine, 2.44 g (1eq) of α-bromo-4-chloroacetophenone and 1.76 g (2eq) of sodium bicarbonate in 20 ml of 95% strength alcohol is heated under reflux for 4 h 30 min. under argon. The mixture is evaporated to dryness and the residue taken up between CH2Cl2 and H2O, followed by washing, drying and evaporation. The product is purified by chromatography and then crystallized in ether. M.p. 148°-9° C.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([NH2:9])=[N:7][CH:8]=1.[CH:10]1[C:15]([C:16]([CH2:18]Br)=O)=[CH:14][CH:13]=[C:12]([Cl:20])[CH:11]=1.C(=O)(O)[O-].[Na+]>>[Cl:20][C:12]1[CH:13]=[CH:14][C:15]([C:16]2[N:9]=[C:6]3[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][N:7]3[CH:18]=2)=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COC=1C=CC(=NC1)N
Name
Quantity
2.44 g
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)CBr)Cl
Name
Quantity
1.76 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h 30 min. under argon
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness
WASH
Type
WASH
Details
by washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography
CUSTOM
Type
CUSTOM
Details
crystallized in ether

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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